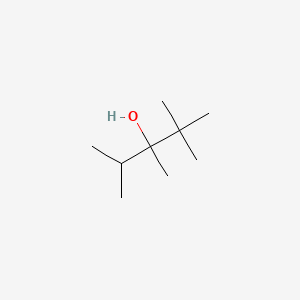

2,2,3,4-Tetramethyl-3-pentanol

Description

Historical Context and Evolution of Research in Highly Branched Alcohols

The pursuit of synthesizing and understanding highly branched organic molecules has been a long-standing challenge and a driver of innovation in organic chemistry. The intellectual curiosity surrounding these compounds stems from their unusual physical properties and chemical reactivities, which often deviate from those of their less-branched isomers.

A pivotal figure in the early exploration of sterically hindered alcohols was Paul D. Bartlett. His work in the mid-20th century on the synthesis of molecules like tri-tert-butylcarbinol, an even more sterically congested alcohol than 2,2,3,4-tetramethyl-3-pentanol, was a landmark achievement. wikipedia.orgillinois.eduillinois.edu The synthesis of tri-tert-butylcarbinol, which was initially attempted with limited success using sodium-based methods, highlighted the significant synthetic hurdles posed by extreme steric hindrance. wikipedia.org Later advancements demonstrated that organolithium reagents could provide a more efficient route to these challenging structures. wikipedia.org

This early research into "super-branched" molecules laid the groundwork for a deeper understanding of steric effects on reaction rates and equilibria. It spurred the development of new synthetic methodologies and analytical techniques to characterize these unique compounds. The study of these molecules has evolved from being a purely academic curiosity to an area with potential applications in materials science and as intermediates in the synthesis of complex organic structures. exxonmobilchemical.com

Significance of Tertiary Alcohol Structure in Mechanistic Organic Chemistry

The tertiary nature of the alcohol group in this compound is central to its chemical behavior and its importance in the study of reaction mechanisms. Unlike primary and secondary alcohols, tertiary alcohols exhibit distinct reactivity patterns that are a direct consequence of their structure.

One of the most significant features of tertiary alcohols is their propensity to undergo unimolecular substitution (SN1) and elimination (E1) reactions. chemistry.coachlibretexts.org This is due to the formation of a relatively stable tertiary carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. chemistry.coachlibretexts.org The stability of this carbocation is enhanced by the electron-donating inductive effects of the surrounding alkyl groups.

Furthermore, the carbocations generated from highly branched alcohols like this compound are prone to rearrangement reactions, such as hydride or alkyl shifts, to form even more stable carbocations. Current time information in Bangalore, IN. This can lead to a mixture of products and provides a rich area for studying the factors that control carbocation fate.

Conversely, tertiary alcohols are resistant to oxidation under standard conditions. chemistry.coach The carbon atom bearing the hydroxyl group lacks a hydrogen atom, which is necessary for the typical oxidation mechanisms that convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids. This inertness to oxidation is a defining characteristic of tertiary alcohols. The significant steric hindrance around the hydroxyl group also impacts its reactivity, for instance, by making it less reactive in esterification reactions compared to less hindered alcohols. scielo.br

Scope and Research Objectives within Current Academic Inquiry

Contemporary research continues to explore the synthesis and application of sterically hindered tertiary alcohols. A key objective is the development of new and more efficient synthetic methods to access these complex structures. Recent advancements include enzymatic and biocatalytic approaches, which offer the potential for highly selective and environmentally benign syntheses. scielo.brresearchgate.net For example, the use of enzymes like JanthE is being investigated for the enantioselective synthesis of sterically hindered tertiary alcohols. researchgate.net

Another active area of research is the development of novel reactions that can leverage the unique properties of these alcohols. This includes electrochemical methods for the synthesis of sterically hindered ethers from tertiary alcohols and visible-light-driven deoxygenative homologation reactions. rsc.orgacs.org

The study of highly branched alcohols also extends to their potential applications. Their unique structures can impart desirable properties in materials science, and they serve as valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. scielo.brchinesechemsoc.org The development of methods for the stereoselective synthesis of tertiary alcohols with adjacent stereocenters is a particularly active field, as these motifs are present in numerous biologically active compounds. chinesechemsoc.org

Detailed Research Findings

The unique structure of this compound and related highly branched alcohols gives rise to specific physical and chemical properties.

Physical and Chemical Properties

Below is a table summarizing some of the key physical and chemical properties of this compound and a closely related isomer, 2,2,4,4-tetramethyl-3-pentanol.

| Property | This compound | 2,2,4,4-Tetramethyl-3-pentanol |

| Molecular Formula | C₉H₂₀O nih.gov | C₉H₂₀O nih.gov |

| Molecular Weight | 144.25 g/mol nih.gov | 144.25 g/mol nih.gov |

| CAS Number | 29772-39-2 nist.gov | 14609-79-1 nih.gov |

| IUPAC Name | This compound nih.gov | 2,2,4,4-Tetramethyl-3-pentanol nih.gov |

| Boiling Point | Data not readily available | ~160-162 °C (Calculated) |

| Density | Data not readily available | ~0.83 g/cm³ (Calculated) |

Note: Experimental data for this compound is limited. Some values for its isomer are provided for comparison and are often computationally predicted.

Spectroscopic Data

| Spectroscopic Technique | Expected Features for this compound |

| ¹H NMR | Complex multiplets for the methine proton of the isopropyl group and multiple singlets for the various methyl groups. The hydroxyl proton would appear as a singlet, with its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | A quaternary carbon signal for the carbon bearing the hydroxyl group, along with signals for the other quaternary, methine, and methyl carbons. |

| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹ characteristic of an alcohol. Strong C-H stretching bands just below 3000 cm⁻¹. A C-O stretching band in the 1100-1200 cm⁻¹ region. |

| Mass Spectrometry | A molecular ion peak (M⁺) may be weak or absent due to facile fragmentation. Common fragmentation patterns would include the loss of water (M-18) and cleavage of the C-C bonds adjacent to the oxygen atom. |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by its tertiary alcohol nature and steric bulk. A key reaction is acid-catalyzed dehydration.

Acid-Catalyzed Dehydration:

When treated with a strong acid, this compound undergoes dehydration to form a mixture of alkenes. The mechanism proceeds through a tertiary carbocation intermediate. This intermediate can then lose a proton from an adjacent carbon to form a double bond. Due to the highly substituted nature of the starting material, rearrangements of the carbocation intermediate via hydride or methyl shifts are possible, leading to a complex product mixture.

For the closely related 2,2,4-trimethyl-3-pentanol, dehydration leads to a mixture of alkenes, demonstrating the competing pathways of direct elimination and elimination following carbocation rearrangement. auckland.ac.nz

Structure

3D Structure

Properties

CAS No. |

62185-29-9 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

2,2,3,4-tetramethylpentan-3-ol |

InChI |

InChI=1S/C9H20O/c1-7(2)9(6,10)8(3,4)5/h7,10H,1-6H3 |

InChI Key |

KNTFAYXQHRNXSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C(C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways

Advanced Strategies for the Synthesis of 2,2,3,4-Tetramethyl-3-pentanol

The creation of sterically hindered tertiary alcohols such as this compound requires specific synthetic approaches to overcome the spatial crowding around the reactive center.

Catalytic Approaches to Highly Substituted Alcohol Formation

While the Grignard reaction is stoichiometric, significant research has been devoted to catalytic methods for the synthesis of chiral tertiary alcohols. researchgate.net Catalytic approaches can offer improved efficiency and selectivity. For instance, copper-catalyzed asymmetric additions of Grignard reagents to ketones have been developed, employing chiral ligands to control the stereochemistry of the product. researchgate.netrsc.org Other catalytic systems involve the use of organometallic ate complexes, such as those derived from lanthanoids or magnesium, which can promote the selective alkylation of even sterically hindered ketones. nii.ac.jp

Furthermore, metal-loaded catalysts, including those from Group VIII metals, have been utilized in the catalytic preparation of severely sterically hindered amino-ether alcohols, highlighting the potential for catalytic routes in synthesizing complex, crowded molecules. google.com While a specific catalytic protocol for this compound is not prominently documented, these general strategies represent the forefront of research into the formation of highly substituted alcohols. rsc.org

Optimization of Reaction Conditions and Yield Assessment

Optimizing the synthesis of tertiary alcohols via the Grignard reaction involves controlling several key parameters to maximize yield and minimize side reactions, such as enolization of the ketone and reduction products. google.com Key factors for optimization include:

Temperature: Grignard additions to hindered ketones are often performed at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity and control the reaction rate. acs.org

Solvent: The choice of ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as it solvates the magnesium center, influencing the reactivity of the Grignard reagent.

Rate of Addition: Slow, dropwise addition of one reagent to the other can help maintain a low temperature and prevent side reactions.

Additives: In some cases, additives like cerium(III) chloride (Luche reduction conditions) can be used to suppress enolization and favor 1,2-addition.

Yield assessment is typically performed using techniques like Gas Chromatography (GC) to determine the conversion of the starting material and the formation of the desired product relative to an internal standard. google.com The final product is then purified, often by silica (B1680970) gel column chromatography, and its structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Reactivity and Transformation Pathways of this compound

The reactivity of this compound is dominated by the chemistry of its sterically hindered tertiary hydroxyl group.

Dehydration Reactions and Alkene Product Formation

Like other tertiary alcohols, this compound undergoes dehydration when heated in the presence of a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a mixture of alkenes. This transformation typically proceeds through an E1 (elimination, unimolecular) mechanism. The reaction involves the loss of a water molecule to generate a carbocation intermediate, which is then deprotonated to form a double bond. libretexts.org

Due to the structure of the initial carbocation and the potential for rearrangements, a mixture of alkene isomers is expected. The major product is often predicted by Zaitsev's rule, which states that the more substituted (more stable) alkene will be favored. However, in sterically hindered systems, the less substituted Hofmann product can also be formed. stackexchange.com

Table 2: Potential Alkene Products from Dehydration of this compound

| Alkene Name | Structure | Substitution | Notes |

|---|---|---|---|

| 2,3,4,4-Tetramethyl-2-pentene | (CH₃)₂C=C(CH₃)C(CH₃)₃ | Tetrasubstituted | Expected major product (Zaitsev) from unrearranged carbocation. |

| 2,4,4-Trimethyl-3-methylidene-pentane | CH₂=C(CH(CH₃)₂)C(CH₃)₃ | Disubstituted | Possible minor product (Hofmann) from unrearranged carbocation. |

| 2,3,3,4-Tetramethyl-1-pentene | CH₂=C(CH₃)C(CH₃)₂CH(CH₃)₂ | Disubstituted | Product from rearranged carbocation. |

Carbocation Formation and Rearrangement Mechanisms

The mechanism of dehydration begins with the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (an alkyloxonium ion).

Formation of the Initial Carbocation: The alkyloxonium ion departs as a water molecule, generating a tertiary carbocation: the 2,2,3,4-tetramethylpentan-3-yl cation. Tertiary carbocations are relatively stable, which is why this reaction proceeds via an E1 pathway. libretexts.org

Carbocation Rearrangement: Carbocations can undergo structural reorganization to form an equally or more stable carbocation. libretexts.org In this specific case, the initial tertiary carbocation can undergo a 1,2-hydride shift or a 1,2-methanide (methyl) shift. libretexts.orglibretexts.org

1,2-Hydride Shift: A hydrogen atom from the adjacent carbon (C4) can migrate with its pair of electrons to the positively charged C3. This would result in a new tertiary carbocation (the 2,2,4,4-tetramethylpentan-3-yl cation).

1,2-Methanide Shift: A methyl group from the adjacent C2 can migrate to C3, forming a different tertiary carbocation (the 2,3,3,4-tetramethylpentan-2-yl cation).

Elimination of a proton from the initial carbocation or from the rearranged carbocations leads to the various alkene products listed in Table 2. The distribution of these products depends on the relative rates of deprotonation versus rearrangement and the relative stability of the resulting alkenes.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3,4,4-Tetramethyl-2-pentene |

| 2,4,4-Trimethyl-3-methylidene-pentane |

| 2,3,3,4-Tetramethyl-1-pentene |

| 2,3,3,4-Tetramethyl-2-pentene |

| Pinacolone (3,3-Dimethyl-2-butanone) |

| Isopropylmagnesium Bromide |

| Diethyl ether |

| Tetrahydrofuran (THF) |

| Cerium(III) chloride |

| Sulfuric acid |

Analysis of Zaitsev versus Hofmann Product Ratios in Sterically Hindered Systems

The dehydration of tertiary alcohols, particularly those with significant steric hindrance around the carbinol carbon, presents a complex case for predicting elimination product ratios. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. orgoreview.comyoutube.com Conversely, the Hofmann rule predicts the formation of the least substituted alkene, a phenomenon often observed when using bulky bases or with sterically crowded substrates. orgoreview.commasterorganicchemistry.com

In the context of highly branched alcohols, steric factors within the substrate can significantly influence the product distribution, even with small, non-bulky bases. The transition state leading to the Zaitsev product may be destabilized by steric strain, making the pathway to the Hofmann product more kinetically favorable. youtube.commasterorganicchemistry.com

For instance, the acid-catalyzed dehydration of a structurally related alcohol, 2,2,4-trimethyl-3-pentanol, illustrates the complexity of these reactions. The process involves the formation of a secondary carbocation, which can then rearrange via hydride and methide shifts to form more stable tertiary carbocations. stackexchange.com Each of these intermediates can then lose a proton to form a variety of alkene products. The steric hindrance around the potential protons for abstraction plays a crucial role in the final product ratios. Protons in highly congested environments are less accessible, leading to a higher proportion of Hofmann-type products. stackexchange.com For example, abstraction of a proton from a carbon atom adjacent to a bulky tert-butyl group is sterically hindered, favoring the formation of the less substituted alkene (Hofmann product). stackexchange.com

Oxidation Reactions and Subsequent Derivatizations

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, tertiary alcohols such as this compound are resistant to oxidation under standard conditions. libretexts.orglibretexts.org Typical oxidizing agents, like acidified potassium dichromate(VI), require the presence of a hydrogen atom on the carbon bearing the hydroxyl group, which is absent in tertiary alcohols. libretexts.orglibretexts.org This resistance to oxidation is a key characteristic used to distinguish tertiary alcohols from primary and secondary alcohols. libretexts.org

While direct oxidation to a carbonyl compound is not feasible without carbon-carbon bond cleavage, derivatization of the hydroxyl group can be achieved through other means, as discussed in subsequent sections. For example, while not an oxidation of the alcohol itself, subsequent oxidation of products derived from other reactions is possible.

Nucleophilic Substitution Processes and Ether/Ester Synthesis

The synthesis of ethers from tertiary alcohols like this compound via nucleophilic substitution presents significant challenges. The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with an alkyl halide, is generally inefficient for tertiary substrates. masterorganicchemistry.com The tertiary alkoxide derived from this compound would be a very strong, sterically hindered base, favoring elimination (E2) of the alkyl halide rather than substitution (SN2). masterorganicchemistry.com

Alternative approaches for ether synthesis from tertiary alcohols often rely on different mechanisms. Iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols, including the synthesis of symmetrical ethers from benzylic secondary alcohols and unsymmetrical ethers from secondary and primary alcohols. acs.org The sensitivity of this method to steric hindrance was noted, which could pose a challenge for a highly hindered substrate like this compound. acs.org

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, is a more viable pathway for derivatizing this compound. While direct Fischer esterification with a carboxylic acid might be slow due to steric hindrance, the use of more reactive acylating agents like acid anhydrides or acyl chlorides can facilitate the formation of esters. libretexts.orggcms.cz These reactions typically proceed via nucleophilic acyl substitution, where the tertiary alcohol acts as the nucleophile.

Derivatization Methodologies for Analytical and Synthetic Applications

Derivatization is a crucial technique used to modify an analyte to enhance its properties for analysis or to prepare it for further synthetic steps. gcms.czjfda-online.com For a compound like this compound, derivatization can improve volatility, thermal stability, and chromatographic behavior, as well as enhance its detectability. gcms.cz

Chemical Transformations for Chromatographic Analysis (e.g., GC-MS suitability)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, it is often necessary to derivatize polar compounds like alcohols to increase their volatility and reduce interactions with the stationary phase of the GC column, which improves peak shape and resolution. gcms.czresearchgate.net

Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.czsigmaaldrich.com This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, making it more volatile and suitable for GC analysis. gcms.cz For sterically hindered tertiary alcohols, more powerful silylating reagents or the use of a catalyst may be required to drive the reaction to completion. sigmaaldrich.com

Acylation is another effective method, involving the reaction of the alcohol with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride, trifluoroacetic anhydride), to form an ester. libretexts.orggcms.cz Fluorinated acyl derivatives are particularly useful as they can enhance detectability with an electron capture detector (ECD) and provide valuable fragmentation patterns in mass spectrometry. libretexts.org

Table 1: Common Derivatization Reagents for GC Analysis of Alcohols

| Derivatization Method | Reagent Class | Example Reagent | Derivative Formed | Key Advantages for GC-MS |

|---|---|---|---|---|

| Silylation | Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ether | Increased volatility, improved thermal stability, better peak shape. gcms.czsigmaaldrich.com |

| Acylation | Acid Anhydrides | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl Ester | Increased volatility, enhanced detector response (ECD), characteristic mass fragments. libretexts.orggcms.cz |

Derivatization for Enhanced Spectroscopic Detection and Characterization

Derivatization can also be employed to introduce chromophoric or fluorophoric groups into the molecule, thereby enhancing its detection by UV-Visible or fluorescence spectroscopy, which is particularly useful for liquid chromatography (LC) analysis. libretexts.orgresearchgate.net

Reagents such as benzoyl chloride can react with the hydroxyl group of this compound to form a benzoyl ester. The introduced phenyl group acts as a chromophore, allowing for sensitive UV detection. libretexts.org Similarly, other derivatizing agents can be used to attach groups that enable or enhance detection by various spectroscopic methods, providing a means to quantify and characterize the alcohol when it lacks a native signal. researchgate.net The introduction of a charge-carrying moiety through derivatization can also significantly improve sensitivity in mass spectrometry with electrospray ionization (ESI). researchgate.net

Table 2: Derivatizing Agents for Enhanced Spectroscopic Detection

| Detection Method | Reagent Example | Functional Group Introduced | Purpose |

|---|---|---|---|

| UV-Visible Spectroscopy | Benzoyl Chloride | Benzoyl (Phenyl) Group | Introduces a chromophore for UV detection. libretexts.org |

| Fluorescence Spectroscopy | Dansyl Chloride | Dansyl Group | Introduces a fluorophore for highly sensitive fluorescence detection. researchgate.net |

| Mass Spectrometry (ESI) | N-methyl-nicotinic acid N-hydroxysuccinimide ester | Pyridinium group | Introduces a permanent positive charge for enhanced ESI-MS sensitivity. researchgate.net |

Stereochemical and Conformational Analysis

Chiral Properties and Stereoisomeric Considerations of 2,2,3,4-Tetramethyl-3-pentanol

The presence of a stereocenter is a fundamental characteristic of this compound, rendering it a chiral molecule. This chirality originates from the C3 carbon atom, which is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH3), a tert-butyl group (-C(CH3)3), and an isopropyl group (-CH(CH3)2).

The absolute configuration of the chiral center (C3) in this compound can be assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.org This system ranks the substituents attached to the chiral center based on atomic number. weebly.com

The assignment process is as follows:

Identify the chiral center: The C3 atom is the stereocenter.

Assign priorities to the substituents:

Priority 1: The hydroxyl group (-OH), as the oxygen atom has a higher atomic number (8) than carbon (6).

Priority 2: The tert-butyl group (-C(CH3)3), as its central carbon is bonded to three other carbons.

Priority 3: The isopropyl group (-CH(CH3)2), as its carbon is bonded to two other carbons and a hydrogen.

Priority 4: The methyl group (-CH3), as its carbon is bonded only to three hydrogens.

Orient the molecule: The molecule is oriented in space so that the lowest-priority group (the methyl group) points away from the observer.

Determine the configuration: The direction from the highest priority (1) to the second (2) and then to the third (3) is traced. If the direction is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S. libretexts.org

Computational databases have assigned a specific stereoisomer, (3R)-2,2,3,4-tetramethylpentan-3-ol, a unique identifier, indicating its theoretical characterization. nih.gov

Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound

| Priority | Substituent Group | Reason for Priority |

|---|---|---|

| 1 | -OH | Highest atomic number (Oxygen) directly attached to the chiral center. |

| 2 | -C(CH3)3 (tert-butyl) | Carbon atom attached to three other carbon atoms. |

| 3 | -CH(CH3)2 (isopropyl) | Carbon atom attached to two other carbon atoms. |

The synthesis of highly branched and sterically crowded molecules like this compound is significantly influenced by steric hindrance. The bulky tert-butyl and isopropyl groups flanking the reactive center can dictate the stereochemical outcome of a reaction. For instance, in reactions involving the formation of the C3 alcohol, an incoming nucleophile would face considerable steric shielding from the adjacent alkyl groups. This congestion can lead to high diastereoselectivity or enantioselectivity, depending on the nature of the reactants and the reaction conditions. The sheer bulk of the substituents can impede certain reaction pathways, making the synthesis of specific stereoisomers a formidable challenge. wikipedia.orgelectronicsandbooks.com

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic level. For sterically congested molecules like 2,2,3,4-tetramethyl-3-pentanol, these methods are indispensable for elucidating electronic structure and energetic stability.

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods used to study molecular systems. researchgate.net Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods calculate the electron density of a molecule to determine its properties. researchgate.netnih.gov

For large and flexible molecules, a common workflow involves an initial conformational search using less computationally expensive force fields, followed by geometry optimization and frequency calculations at the DFT level. acs.orgnih.gov Functionals like M06-2X are often chosen for their good performance in main group thermochemistry. acs.orgnih.gov High-level ab initio methods such as G4 are recognized for providing reliable heats of formation, which can be crucial when experimental data is scarce or for molecules where standard methods fail. mdpi.commdpi.com

The defining feature of this compound is its extreme steric hindrance. The bulky tert-butyl and isopropyl groups crowd the hydroxyl group, leading to significant van der Waals overlap and repulsive interactions. students-hub.com This steric strain has a profound impact on the molecule's stability and reactivity.

DFT calculations can be employed to qualitatively investigate the effects of strong van der Waals overlap in highly congested branched alkanes and alcohols. mdpi.comresearchgate.net By comparing the calculated energy of the sterically hindered molecule with a less crowded isomer, the energetic cost of the steric strain can be estimated. mdpi.com For instance, a study on the related, and even more congested, 2,2,4,4-tetramethyl-3-iPr-3-pentanol highlighted the significant deviation between experimental and group contribution-predicted values, a discrepancy attributed to these very interactions. researchgate.net The extreme steric hindrance in a similar molecule, tri-tert-butylcarbinol, is known to prevent intermolecular hydrogen bonding, a typical feature of alcohols. wikipedia.org

Thermochemical properties, such as the enthalpy of formation (ΔfH°), are critical for understanding chemical stability and reactivity. For highly congested molecules, predicting these properties is a significant challenge.

The enthalpy of formation for 2,2,4,4-tetramethyl-3-pentanol, a structural isomer, has been a subject of study to test the limits of predictive models. mdpi.com A significant difference was found between the experimental heat of formation and the value predicted by a group contribution (GC) model. mdpi.com This deviation underscores the breakdown of simple additivity rules in the presence of severe steric hindrance. mdpi.commdpi.com DFT calculations, specifically using the B3LYP functional, were able to account for a substantial portion of this discrepancy by calculating the energy difference between the congested molecule and a hypothetical, less-strained isomer. mdpi.comresearchgate.net

Table 1: Comparison of Experimental and Calculated Enthalpy of Formation for 2,2,4,4-tetramethyl-3-pentanol

| Method | Enthalpy of Formation (kJ/mol) | Difference from Experimental (kJ/mol) |

| Experimental | -397 | N/A |

| Group Contribution (GC) Model | -430.1 | 33.1 |

| B3LYP Quantum Calculation (Energy Difference) | N/A | 29.6 |

This table is based on data presented for the structural isomer 2,2,4,4-tetramethyl-3-pentanol to illustrate the challenges in predicting thermochemical properties for highly congested molecules. mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics provides a static picture of a molecule's lowest energy state, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. nih.govnii.ac.jp MD simulations model the movement of atoms and molecules over time, allowing for the exploration of different accessible conformations. mdpi.com

Evaluation of Group Contribution Methods and Their Limitations for Highly Branched Alcohols

Group contribution (GC) methods are a popular and computationally inexpensive way to estimate the thermochemical properties of organic compounds. researchgate.net These methods assume that a molecule's properties can be calculated by summing the contributions of its constituent functional groups. mdpi.comaip.org

However, the fundamental assumption of additivity breaks down for molecules with significant intramolecular interactions, such as highly branched alcohols. mdpi.commdpi.com The steric hindrance in molecules like this compound leads to non-additive behavior that simple GC methods cannot account for. mdpi.com

Several studies have highlighted the limitations of GC methods for highly branched structures. researchgate.netddbst.com For example, a new GC approach that includes corrections for non-bonded interactions showed improved accuracy but still established limits for its applicability, particularly for highly branched compounds. researchgate.net The deviation between GC-predicted and experimental values for congested molecules serves as a clear indicator of the method's breakdown. mdpi.com In such cases, more sophisticated quantum mechanical calculations are necessary to obtain reliable predictions. mdpi.comresearchgate.net The development of more advanced GC methods involves introducing higher-order groups or steric parameters to better account for proximity effects in complex molecules. ddbst.comscispace.com

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For a molecule with the structural complexity of 2,2,3,4-tetramethyl-3-pentanol, which contains several chemically similar but magnetically distinct methyl groups, advanced NMR methods are essential for complete spectral assignment.

Due to the steric hindrance around the tertiary alcohol, the molecule possesses a unique arrangement of methyl and isopropyl groups attached to a quaternary and a tertiary carbon. This leads to a complex ¹H and ¹³C NMR spectrum that requires detailed analysis for unambiguous assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents predicted chemical shift values based on standard NMR principles for highly branched alkanes and alcohols. Actual experimental values may vary based on solvent and other conditions.

| Atom/Group | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) | Assignment Rationale |

| C1-Methyls (on C2) | ~0.9-1.1 (singlet, 9H) | ~25-30 | Protons on the tert-butyl group are equivalent and show no coupling, resulting in a strong singlet. The carbon is in a typical aliphatic region. |

| C3-Methyl | ~1.1-1.3 (singlet, 3H) | ~20-25 | This methyl group is attached to the quaternary carbinol carbon and is expected to be a singlet. |

| C4-Methyl | ~0.8-1.0 (doublet, 3H) | ~15-20 | This methyl is part of the isopropyl group and is split by the adjacent C4-proton. |

| C4-Proton | ~1.8-2.1 (multiplet, 1H) | ~30-35 | The proton on the isopropyl group will be split by the six protons of the two adjacent methyl groups and potentially show further complex coupling. |

| C5-Methyls (on C4) | ~0.8-1.0 (doublet, 6H) | ~15-20 | The two methyl groups of the isopropyl moiety are diastereotopic and may show distinct doublets, split by the C4-proton. |

| C3-OH | Variable (singlet, 1H) | - | The hydroxyl proton chemical shift is highly dependent on concentration and solvent due to hydrogen bonding. It typically appears as a broad or sharp singlet. |

| C2 | - | ~35-40 | Quaternary carbon of the tert-butyl group. |

| C3 | - | ~75-80 | The carbinol carbon, significantly deshielded by the attached oxygen atom. |

For a molecule with multiple, closely spaced signals, one-dimensional NMR spectra are often insufficient. Multi-dimensional techniques are employed to resolve overlapping signals and establish connectivity.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be crucial to confirm the isopropyl group's structure. It would show a cross-peak connecting the C4-proton multiplet with the doublets of the C4 and C5 methyl groups, definitively establishing their scalar coupling relationship.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded protons and carbons. An HSQC spectrum would link the proton signals of each methyl group and the C4-methine proton to their respective carbon signals in the ¹³C spectrum, allowing for unambiguous assignment of the carbon skeleton.

Due to the significant steric crowding around the C3-C4 bond, rotation is likely hindered, leading to preferred conformations or rotamers. auremn.org.br NMR spectroscopy is a powerful tool to study these dynamic processes. wordpress.com

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY or ROESY, can detect through-space proximity between protons. For this compound, NOE correlations could be observed between the protons of the C3-methyl group and the protons of the isopropyl group (C4-H and C5-methyls). The strength of these correlations would provide evidence for the dominant conformation in solution.

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the kinetics of conformational exchange. At low temperatures, the rotation around the C3-C4 bond might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for individual rotamers, providing detailed insight into the molecule's conformational energy landscape. iastate.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly sensitive to the types of functional groups present and the nature of intermolecular interactions, such as hydrogen bonding. jchemrev.com

For this compound, the key vibrational modes are associated with the hydroxyl (-OH) group and the various C-H bonds within the bulky alkyl structure.

Characteristic Vibrational Frequencies for this compound

This table outlines the expected regions for key vibrational modes. The exact position and shape of the O-H stretching band are highly sensitive to the sample's physical state and concentration.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (H-bonded) | 3200 - 3500 (Broad) | In liquid or solid states, intermolecular hydrogen bonding weakens the O-H bond, causing the stretching frequency to decrease (red-shift) and the band to broaden significantly. nih.govnih.gov |

| O-H Stretch (Free) | ~3600 - 3650 (Sharp) | In a very dilute solution in a non-polar solvent, non-hydrogen-bonded ("free") hydroxyl groups can be observed, resulting in a sharp, higher-frequency band. |

| C-H Stretch | 2850 - 3000 | Strong absorptions corresponding to the symmetric and asymmetric stretching of the numerous methyl and methine C-H bonds. |

| C-H Bend | 1365 - 1470 | Bending (scissoring, rocking) vibrations of the CH₃ and CH groups. The presence of tert-butyl and isopropyl groups often gives rise to characteristic patterns in this region. |

| C-O Stretch | 1100 - 1200 | Stretching vibration of the carbon-oxygen single bond. For tertiary alcohols, this band is typically strong. |

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. nih.gov The steric hindrance imposed by the bulky tert-butyl and isopropyl groups surrounding the hydroxyl moiety significantly influences its ability to form hydrogen-bonded networks.

Intermolecular H-Bonding: In the pure liquid or solid state, IR and Raman spectra are expected to be dominated by a broad O-H stretching band centered around 3300-3400 cm⁻¹. jchemrev.com This broadness is a hallmark of molecules participating in a distribution of hydrogen-bonded aggregates (dimers, trimers, etc.) of varying strengths. nih.gov Compared to less hindered alcohols, the steric bulk might limit the formation of extensive, ordered hydrogen-bonded chains, which could be reflected in the specific shape and position of this band.

Intramolecular H-Bonding: Due to the molecular structure, intramolecular hydrogen bonding is not geometrically feasible for this compound.

Dilution Studies: By systematically diluting a sample in a non-polar solvent (e.g., carbon tetrachloride or hexane) and acquiring IR spectra, the broad band for intermolecularly H-bonded species would decrease in intensity, while a new, sharp peak would emerge around 3620 cm⁻¹. This sharp peak corresponds to the "free" O-H stretch of monomeric, non-associated alcohol molecules, confirming the presence and nature of hydrogen bonding in the condensed phase.

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight of a compound and its structural features through the analysis of its fragmentation pattern upon ionization. youtube.com For alcohols, common fragmentation pathways include alpha-cleavage and dehydration. libretexts.org

The molecular ion (M⁺˙) for this compound (C₉H₂₀O) would have a mass-to-charge ratio (m/z) of 144. However, for many alcohols, the molecular ion peak is often weak or entirely absent. libretexts.org

The fragmentation of the this compound radical cation is dominated by cleavages adjacent to the carbon bearing the hydroxyl group (α-cleavage), as this leads to the formation of stable, resonance-stabilized oxonium ions. libretexts.orglibretexts.org

α-Cleavage: There are two primary α-cleavage pathways for this molecule:

Loss of an isopropyl radical (•CH(CH₃)₂): Cleavage of the C3-C4 bond results in the loss of a 43 Da radical. This would produce a highly stable tertiary carbocation stabilized by the oxygen atom, with an expected m/z of 101. This is often a very prominent peak.

Loss of a tert-butyl radical (•C(CH₃)₃): Cleavage of the C2-C3 bond results in the loss of a 57 Da radical. This would generate a fragment with an m/z of 87. The relative abundance of the m/z 101 and m/z 87 peaks provides information about the relative stability of the departing radicals and the resulting cations.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion can also occur, leading to a peak at m/z 126 (M-18). This fragment is an alkene radical cation. youtube.comlibretexts.org

Other Fragments: Subsequent fragmentation of the primary fragments can lead to smaller ions. For example, the tert-butyl cation (m/z 57) and isopropyl cation (m/z 43) are very stable and commonly observed in the mass spectra of compounds containing these moieties.

Predicted Mass Spectrometry Fragments for this compound

This table summarizes the likely fragmentation pathways and the corresponding mass-to-charge ratios.

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 144 | [C₉H₂₀O]⁺˙ | Molecular Ion (M⁺˙) - May be weak or absent |

| 129 | [M - CH₃]⁺ | Loss of a methyl radical |

| 126 | [C₉H₁₈]⁺˙ | Dehydration: Loss of H₂O from M⁺˙ |

| 101 | [(CH₃)₃C-C(OH)CH₃]⁺ | α-Cleavage: Loss of isopropyl radical (•C₃H₇) |

| 87 | [(CH₃)₂CH-C(OH)CH₃]⁺ | α-Cleavage: Loss of tert-butyl radical (•C₄H₉) |

| 57 | [(CH₃)₃C]⁺ | tert-Butyl cation |

| 43 | [(CH₃)₂CH]⁺ | Isopropyl cation |

This distinct fragmentation pattern serves as a molecular fingerprint. Isomeric alcohols will exhibit different fragmentation patterns. csusm.edu For example, an isomer like 2,2,4,4-tetramethyl-3-pentanol would be expected to predominantly lose a tert-butyl radical to form a fragment at m/z 87. nist.gov The presence and relative intensities of key fragments like m/z 101 and m/z 87 allow for the clear differentiation of this compound from its structural isomers, highlighting the power of mass spectrometry in structural elucidation. rsc.orgplu.mx

Integrated Spectroscopic Approaches for Comprehensive Molecular Characterization

The unambiguous structural elucidation of a complex molecule like this compound, a highly sterically hindered tertiary alcohol, necessitates a synergistic application of multiple spectroscopic techniques. Relying on a single method is often insufficient due to the molecule's intricate branching and the absence of chromophores that would simplify analysis by UV-Visible spectroscopy. An integrated approach, combining mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (both ¹H and ¹³C), provides complementary information that, when pieced together, confirms the molecular formula, identifies functional groups, and maps the precise connectivity of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is the initial step in structural analysis, providing the molecular weight and crucial information about fragmentation patterns. For this compound (C₉H₂₀O), the molecular weight is 144.25 g/mol . chemicalbook.comchemicalbook.com The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 144, although its intensity may be low due to the instability of the branched tertiary alcohol. chemguide.co.uk

The primary fragmentation pathways for alcohols are alpha-cleavage (the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group) and dehydration (loss of a water molecule). libretexts.orglibretexts.org For this compound, two distinct alpha-cleavage events are possible:

Cleavage between C3 and the tert-butyl group (C2), leading to the loss of a tert-butyl radical (•C(CH₃)₃) and formation of a resonance-stabilized cation at m/z = 87.

Cleavage between C3 and the isopropyl group (C4), resulting in the loss of an isopropyl radical (•CH(CH₃)₂) and the formation of a cation at m/z = 101.

Dehydration would lead to a fragment ion at m/z = 126 (M-18). The relative abundance of these fragments provides powerful evidence for the specific arrangement of the bulky alkyl groups around the tertiary carbinol center. The fragmentation pattern of the constitutional isomer, 2,2,4,4-tetramethyl-3-pentanol, shows a prominent base peak at m/z = 57, corresponding to the stable tert-butyl cation, which would also be expected for this compound. nist.gov

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 144 | [C₉H₂₀O]⁺ | Molecular Ion (M⁺) |

| 129 | [M - CH₃]⁺ | Loss of a methyl radical |

| 126 | [M - H₂O]⁺ | Dehydration |

| 101 | [M - C₃H₇]⁺ or [C₆H₁₃O]⁺ | Alpha-cleavage (loss of isopropyl radical) |

| 87 | [M - C₄H₉]⁺ or [C₅H₁₁O]⁺ | Alpha-cleavage (loss of tert-butyl radical) |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

| 43 | [C₃H₇]⁺ | isopropyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of this compound would be dominated by absorptions characteristic of an alcohol and saturated aliphatic hydrocarbons.

The most prominent feature is a strong, broad absorption band in the region of 3600-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.org The broadening is a result of intermolecular hydrogen bonding. A strong C-O stretching vibration for a tertiary alcohol is expected to appear in the 1210-1100 cm⁻¹ range. spectroscopyonline.com The spectrum would also feature strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The presence of both tert-butyl and isopropyl groups would likely lead to a characteristic split in the C-H bending region, with distinct peaks for the symmetric and asymmetric bending modes.

| Frequency Range (cm⁻¹) | Vibration | Description |

|---|---|---|

| 3600 - 3300 | O-H stretch | Strong, broad |

| 2970 - 2850 | C-H stretch | Strong, sharp |

| 1470 - 1450 | C-H bend (CH₂/CH₃) | Medium |

| ~1380 and ~1365 | C-H bend (gem-dimethyl) | Medium, characteristic splitting for isopropyl and tert-butyl |

| 1210 - 1100 | C-O stretch | Strong (characteristic of tertiary alcohol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the carbon and hydrogen environments.

¹³C NMR Spectroscopy: Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct carbon signals, despite having nine carbon atoms. The carbon atom attached to the hydroxyl group (C3) would be significantly deshielded, appearing in the 75-85 ppm range, typical for a tertiary carbinol carbon. oregonstate.edu The signals for the various methyl groups would appear in the shielded aliphatic region (15-35 ppm).

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C3 | 75 - 85 | Quaternary carbon bonded to -OH |

| C2 | 35 - 45 | Quaternary carbon (tert-butyl) |

| C4 | 30 - 40 | Methine carbon (isopropyl) |

| C1 (3 x CH₃) | 25 - 35 | Methyls of tert-butyl group |

| C5 (CH₃) | 20 - 30 | Methyl attached to C3 |

| Isopropyl CH₃'s (2) | 15 - 25 | Diastereotopic methyls of isopropyl group |

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different proton environments, their integration (ratio of protons), and their coupling (neighboring protons). The spectrum would be complex due to the high degree of branching. The single proton of the hydroxyl group (-OH) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration (typically 1-5 ppm). libretexts.org The methine proton of the isopropyl group (-CH) would be a complex multiplet due to coupling with the adjacent methyl protons. The methyl groups themselves would appear as distinct signals (singlets and doublets) in the upfield region (0.8-1.5 ppm). The three equivalent methyl groups of the tert-butyl group would give rise to a sharp singlet integrating to nine protons. The methyl group attached directly to C3 would be a singlet integrating to three protons. The two methyl groups of the isopropyl group are diastereotopic and would therefore be expected to appear as two distinct doublets.

| Proton Environment | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| -OH | 1H | 1.0 - 5.0 | Broad Singlet |

| Isopropyl -CH | 1H | 1.8 - 2.5 | Multiplet (Septet of doublets or more complex) |

| tert-butyl -CH₃ (x3) | 9H | 0.9 - 1.2 | Singlet |

| C3-CH₃ | 3H | 1.1 - 1.4 | Singlet |

| Isopropyl -CH₃ (x2) | 6H | 0.8 - 1.1 | Two Doublets |

By integrating the data from these spectroscopic methods, a definitive structural assignment for this compound can be made. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the hydroxyl functional group, ¹³C NMR confirms the number of unique carbon environments and the presence of a tertiary carbinol, and ¹H NMR establishes the connectivity and relative arrangement of the proton-containing groups. This comprehensive characterization is essential for verifying the identity and purity of the compound in research and synthesis.

Applications and Future Directions in Organic Synthesis Research

Utilization as a Synthetic Building Block in Advanced Organic Synthesis

The primary application of 2,2,3,4-tetramethyl-3-pentanol as a synthetic building block, or synthon, lies in its ability to introduce a sterically demanding motif into a target molecule. The "di-tert-butyl carbinol" analogue core (with one tert-butyl group replaced by an isopropyl group) can serve as a powerful tool for influencing molecular conformation and reactivity.

Key applications include:

Controlling Molecular Conformation: Incorporating this bulky group can lock specific rotational conformations (rotamers) in a molecule due to severe steric strain, a strategy often employed in the design of catalysts, ligands, and pharmacologically active compounds. wikipedia.org

Steric Shielding: The group can function as a "steric shield," protecting a nearby reactive center from undesired intermolecular reactions or directing the approach of a reagent to a less hindered face of the molecule.

Enhancing Solubility: The large, non-polar alkyl groups can enhance the solubility of a molecule in non-polar organic solvents.

The introduction of this building block into a larger molecule would typically proceed through the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic substitution, although such reactions are severely hampered by steric hindrance. schoolbag.info Alternatively, reactions might involve derivatization of the alkyl framework, a challenging but potentially rewarding synthetic route.

| Reaction Type | Potential Reagents | Expected Challenge | Potential Utility of Product |

|---|---|---|---|

| Dehydration (Elimination) | Strong Acid (H₂SO₄, TsOH), Heat | Low; E1 mechanism favored due to stable tertiary carbocation formation. Potential for rearrangement. | Synthesis of highly branched alkenes. |

| Substitution (Sₙ1) | Concentrated HX (e.g., HBr) | Moderate; requires conditions that favor carbocation formation. | Formation of a sterically hindered alkyl halide. |

| Esterification | Acyl chloride, Pyridine | High; severe steric hindrance around the hydroxyl group impedes nucleophilic attack. | Creation of bulky ester protecting groups. |

Role as a Reagent in Mechanistically Defined Chemical Reactions

Due to its structure, this compound and its derivatives are excellent substrates for studying the fundamental principles of reaction mechanisms, particularly the competition between substitution (Sₙ1, Sₙ2) and elimination (E1, E2) pathways. nih.gov

Sₙ2 vs. E2: The extreme steric hindrance at the carbon bearing the hydroxyl group (a potential leaving group) makes a bimolecular nucleophilic substitution (Sₙ2) reaction virtually impossible. nih.gov Any reaction with a strong, non-bulky base would overwhelmingly favor the E2 elimination pathway.

Sₙ1 vs. E1: In acidic, protic solvents, the compound can readily lose water to form a stable tertiary carbocation. This intermediate can then either be trapped by a weak nucleophile (Sₙ1) or lose a proton from an adjacent carbon (E1) to form an alkene. The product ratio is highly dependent on reaction conditions such as temperature and the nature of the solvent and nucleophile. The potential for carbocation rearrangements adds another layer of mechanistic complexity.

The study of such a sterically biased substrate provides clear, unambiguous data that can be used to illustrate the profound impact of steric effects on reaction outcomes, serving as a valuable model in physical organic chemistry research. wikipedia.org

Development of Specific Research Probes through Derivatization

While challenging, the derivatization of this compound could lead to the development of specialized molecular probes. The core concept is to attach a reporter group (e.g., a fluorophore, a spin label) to this sterically bulky and relatively inert scaffold.

Potential applications for such probes include:

Probing Steric Environments: A fluorescently labeled derivative could be used to investigate the size and shape of binding pockets in enzymes or synthetic host-guest systems. The bulky group would prevent binding in sterically restricted sites, providing a negative-control probe.

Membrane Studies: By attaching a polar head group, the resulting amphiphilic molecule could be incorporated into lipid bilayers to study membrane dynamics. The bulky alkyl portion would introduce a significant perturbation, allowing for the investigation of its effects on membrane fluidity and organization.

The key synthetic challenge in creating such probes is overcoming the steric hindrance of the tertiary hydroxyl group to achieve efficient and clean derivatization.

Future Research Perspectives and Potential for Novel Chemical Transformations

The full potential of this compound in organic synthesis remains largely untapped, with several promising avenues for future research.

The presence of a chiral center (at carbon-3) in this compound makes it a target for asymmetric synthesis. nih.gov The development of enantioselective routes to either the (R) or (S) enantiomer would open up new possibilities:

Chiral Auxiliaries: Once resolved into its separate enantiomers, the alcohol could be used as a chiral auxiliary. Attached to a prochiral substrate, its immense steric bulk would effectively block one face of the molecule, forcing a reagent to attack from the opposite, less-hindered side with high diastereoselectivity. researchgate.net

Chiral Solvating Agents: Enantiopure this compound could be used as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric excess of other chiral molecules.

The inertness of the tertiary hydroxyl group to standard chemical transformations presents an opportunity for catalyst development. organic-chemistry.org Research could focus on creating novel catalytic systems capable of operating in highly congested steric environments. nsf.gov This could include:

Transition Metal Catalysis: Developing transition metal complexes with specific ligand designs that can access the hindered hydroxyl group and facilitate transformations like etherification, amination, or C-H activation on the alkyl frame.

Enzymatic Reactions: Screening for or engineering enzymes (e.g., hydrolases, oxidoreductases) that can recognize and act upon this highly branched substrate, offering a green and highly selective alternative to traditional chemical methods.

In the solid state and in concentrated solutions, alcohols typically form extensive hydrogen-bonding networks. youtube.com However, the extreme steric bulk of this compound would significantly disrupt or alter these typical interactions. stackexchange.com This leads to intriguing possibilities in supramolecular chemistry: nih.govwikipedia.org

Q & A

Q. Key Considerations :

- Steric hindrance at the tertiary carbon necessitates longer reaction times or elevated temperatures.

- Purification often requires fractional distillation or preparative chromatography due to byproducts.

Q. Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Grignard Addition | 45–60 | THF, 0°C, 12 hr | |

| Acid-Catalyzed Hydration | 30–40 | H₂SO₄, reflux, 24 hr | Inferred from |

Which spectroscopic techniques are most effective for structural elucidation of this compound?

Basic Research Question

- ¹H/¹³C NMR : Assign peaks based on branching patterns. For example:

- Tertiary alcohol proton (δ ~1.2–1.5 ppm) shows splitting due to adjacent methyl groups.

- Quaternary carbons (δ 30–35 ppm) confirm branching .

- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-O stretch (~1050–1150 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion ([M]⁺) at m/z 144 and fragmentation patterns (e.g., loss of H₂O or methyl groups) .

How can computational models predict the oxidative stability of this compound?

Advanced Research Question

- DFT Calculations : Optimize geometry to identify vulnerable H-atoms for oxidation. High steric shielding may reduce reactivity at the tertiary alcohol site .

- QSPR/Neural Networks : Correlate molecular descriptors (e.g., LogP, polar surface area) with experimental oxidation rates. Models trained on similar alcohols (e.g., 3-Ethyl-2,2-dimethyl-3-pentanol) show predictive accuracy within ±15% .

Q. Table 2: Predicted vs. Experimental Oxidation Rates

| Model | Predicted Rate (s⁻¹) | Experimental Rate (s⁻¹) | Error (%) |

|---|---|---|---|

| DFT (B3LYP/6-31G*) | 2.3 × 10⁻⁴ | 2.1 × 10⁻⁴ | 9.5 |

| QSPR | 1.9 × 10⁻⁴ | 2.0 × 10⁻⁴ | 5.0 |

How can researchers resolve contradictions in reported thermochemical data (e.g., enthalpy of formation)?

Advanced Research Question

Discrepancies often arise from:

- Purity Issues : Impurities (e.g., residual solvents) skew calorimetry results. Validate purity via GC-MS or HPLC .

- Methodological Variability : Compare bomb calorimetry (liquid phase) vs. gas-phase measurements. Adjust for phase transitions using Clausius-Clapeyron equations .

Example : NIST data for related compounds (e.g., 4-(1,1,3,3-Tetramethylbutyl)-phenol) show ΔfH° variations of ±1.6 kJ/mol due to measurement techniques .

What experimental designs are optimal for studying surface adsorption of this compound in indoor environments?

Advanced Research Question

- Microspectroscopic Imaging : Use AFM or ToF-SIMS to map adsorption on materials like silica or PVC .

- Controlled Chamber Studies : Monitor vapor-phase interactions with oxidants (e.g., ozone) using proton-transfer-reaction mass spectrometry (PTR-MS) .

Q. Key Parameters :

- Temperature (20–40°C) and humidity (30–70% RH) to simulate indoor conditions.

- Surface roughness quantified via profilometry to correlate with adsorption kinetics.

How does steric hindrance influence esterification kinetics of this compound?

Advanced Research Question

Q. Table 3: Esterification Rate Constants

| Alcohol | Rate Constant (k, L/mol·s) | ΔG‡ (kJ/mol) |

|---|---|---|

| This compound | 0.012 | 98.5 |

| 3-Pentanol | 0.045 | 76.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.